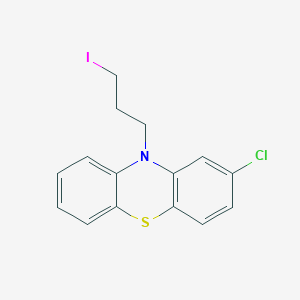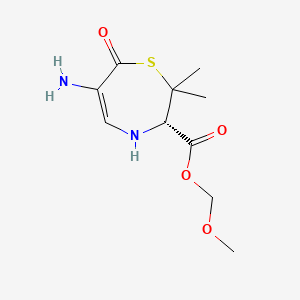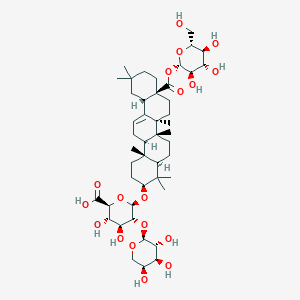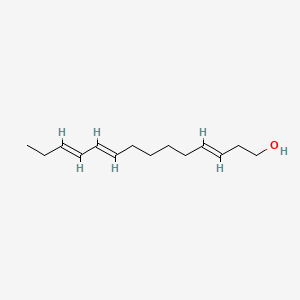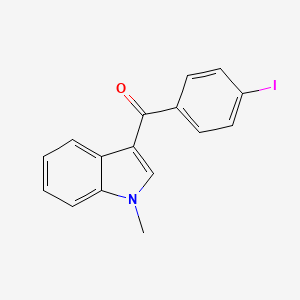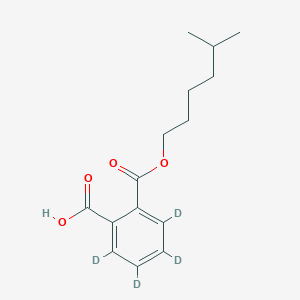
2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is a deuterated derivative of benzoic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the deuteration of the precursor compounds. The process may include:
Deuteration of Benzoic Acid: This involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.
Esterification: The deuterated benzoic acid is then esterified with 5-methylhexanol under acidic conditions to form the ester derivative.
Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .
化学反応の分析
Types of Reactions
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
科学的研究の応用
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects.
Biology: Helps in understanding metabolic pathways by tracking deuterium-labeled compounds.
Medicine: Potential use in drug development for studying pharmacokinetics and dynamics.
Industry: Utilized in the production of deuterated solvents and reagents for NMR spectroscopy
作用機序
The mechanism of action of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s binding affinity and metabolic stability. This can affect enzyme interactions and receptor binding, leading to changes in biological activity .
類似化合物との比較
Similar Compounds
- Mono-(5-Methylhexyl) Phthalate-[d4]
- 2,3,5,6-Tetradeuterio-4-methoxyaniline
- 4-[(2,3,4,5-tetradeuterio-6-hydroxyphenyl)methylamino]benzoic acid propyl ester
Uniqueness
2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is unique due to its specific deuterium labeling, which provides distinct advantages in studying isotope effects and metabolic pathways. Its structure allows for targeted applications in various scientific fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C15H20O4 |
|---|---|
分子量 |
268.34 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17)/i3D,4D,8D,9D |
InChIキー |
JKEXECONEPQHOO-ZOLJTDQRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(C)C)[2H])[2H] |
正規SMILES |
CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)
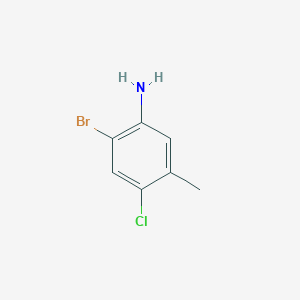
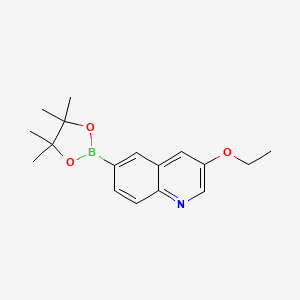
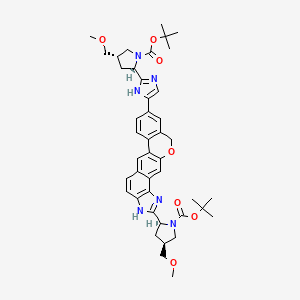

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
